molecular formula C9H12ClN3O B2377851 2-[(4-Chlorophenyl)amino]propanohydrazide CAS No. 1396979-05-7

2-[(4-Chlorophenyl)amino]propanohydrazide

Cat. No. B2377851
CAS RN: 1396979-05-7
M. Wt: 213.67
InChI Key: KDGOMNYOAFIEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)amino]propanohydrazide (2-CPAH) is an organic compound with a wide range of applications in scientific research. It is a useful intermediate in organic synthesis and has been used in various studies to investigate the mechanisms of action of various drugs and compounds.

Scientific Research Applications

Synthesis and Antimicrobial Properties : Research demonstrates the synthesis of compounds related to 2-[(4-Chlorophenyl)amino]propanohydrazide and their applications as antimicrobial agents. A notable study focused on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which showed moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Biological Activity : Several novel heterocyclic compounds derived from 2-[(4-Chlorophenyl)amino]propanohydrazide have been synthesized and studied for their biological activities. The synthesis of compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was investigated for their lipase and α-glucosidase inhibition, showing significant anti-lipase activity and anti-α-glucosidase activity (Bekircan et al., 2015).

Antimicrobial and Antitumor Activities : Synthesis of biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, derived from a similar compound, demonstrated good antimicrobial activities against test microorganisms compared with ampicillin (Demirbaş et al., 2010).

Applications in Inhibiting Enzymes : Compounds related to 2-[(4-Chlorophenyl)amino]propanohydrazide showed promising results in inhibiting enzymes like lipase and urease, indicating potential applications in therapeutic treatments (Bekircan et al., 2014).

Cytotoxic Activity for Cancer Treatment : A study highlighted the synthesis of novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, including 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazide, and their anti-tumor activities. The compounds were examined on human colorectal carcinoma cells and showed inhibitory actions, indicating potential for cancer therapy (Aboelmagd et al., 2021).

properties

IUPAC Name

2-(4-chloroanilino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6(9(14)13-11)12-8-4-2-7(10)3-5-8/h2-6,12H,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGOMNYOAFIEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324314
Record name 2-(4-chloroanilino)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660209
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(4-Chlorophenyl)amino]propanohydrazide

CAS RN

1396979-05-7
Record name 2-(4-chloroanilino)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.